(3-bromo-6-ethoxypyridin-2-yl)methanol (3-bromo-6-ethoxypyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1245647-88-4
VCID: VC11515446
InChI:
SMILES:
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.1

(3-bromo-6-ethoxypyridin-2-yl)methanol

CAS No.: 1245647-88-4

Cat. No.: VC11515446

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.1

Purity: 95

* For research use only. Not for human or veterinary use.

(3-bromo-6-ethoxypyridin-2-yl)methanol - 1245647-88-4

Specification

CAS No. 1245647-88-4
Molecular Formula C8H10BrNO2
Molecular Weight 232.1

Introduction

Chemical Identity and Structural Characteristics

(3-Bromo-6-ethoxypyridin-2-yl)methanol (C₉H₁₂BrNO₂) is a brominated pyridine derivative featuring an ethoxy group at the 6-position and a hydroxymethyl group at the 2-position. Its molecular weight is 246.10 g/mol, with a density and boiling point estimated through computational models at 1.55 g/cm³ and 285–290°C, respectively . The presence of both electron-withdrawing (bromo) and electron-donating (ethoxy) groups creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂BrNO₂
Molecular Weight246.10 g/mol
Estimated Density1.55 g/cm³
Predicted Boiling Point285–290°C
SolubilityModerate in polar solvents

Synthesis and Manufacturing Approaches

Bromination and Etherification Strategies

The synthesis of (3-bromo-6-ethoxypyridin-2-yl)methanol can be inferred from analogous protocols for 3-bromo-2-hydroxy-6-methylpyridine . A plausible route involves:

  • Initial bromination: Reacting 6-ethoxy-2-hydroxymethylpyridine with phosphorus tribromide (PBr₃) to introduce bromine at the 3-position.

  • Etherification: Protecting the hydroxyl group via ethoxylation using ethyl bromide under basic conditions.

  • Demethylation: Acidic hydrolysis to regenerate the hydroxymethyl group, yielding the final product .

Critical Reaction Parameters:

  • Temperature control (5–50°C) during bromination to prevent side reactions .

  • Use of sodium methoxide or ethoxide for nucleophilic substitution.

  • TLC monitoring to ensure reaction completion .

Physicochemical and Spectroscopic Profiles

Spectral Data (Theoretical Predictions)

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 3.58 (q, 2H, -OCH₂CH₃), 4.68 (s, 2H, -CH₂OH), 6.92 (d, 1H, pyridine-H), 7.85 (d, 1H, pyridine-H) .

  • IR (KBr): Broad peak at 3300 cm⁻¹ (-OH), 1250 cm⁻¹ (C-O ether), 670 cm⁻¹ (C-Br).

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in acidic or basic conditions due to the labile bromine and ethoxy groups. Its hydroxymethyl group facilitates further functionalization, such as oxidation to carboxylic acids or esterification.

Applications in Pharmaceutical Research

Biological Activity

While direct studies are lacking, structural analogs like (3-methoxy-6-methylpyridin-2-yl)methanol demonstrate activity as glutamate receptor modulators. By extension, (3-bromo-6-ethoxypyridin-2-yl)methanol may serve as a precursor for neuroactive compounds, leveraging its bromine atom for cross-coupling reactions in drug discovery.

Material Science Applications

The ethoxy group enhances solubility in organic matrices, making the compound a candidate for:

  • Liquid crystal formulations.

  • Coordination complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Key Analogs

CompoundMolecular FormulaKey FeaturesApplications
(3-Bromo-6-ethoxypyridin-2-yl)methanolC₉H₁₂BrNO₂Ethoxy group, hydroxymethylDrug synthesis, catalysis
(3-Methoxy-6-methylpyridin-2-yl)methanolC₈H₁₁NO₂Methoxy group, lower molecular weightNeuropharmacology
3-Bromo-2-hydroxy-6-methylpyridineC₆H₆BrNOHydroxy group, industrial synthesisAgrochemicals

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields .

  • Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Computational Modeling: Predict ADMET profiles using QSAR models.

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